molecular formula C13H16O2 B13361654 Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone

Katalognummer: B13361654
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: LATLWBOBLQWNOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is a chemical compound with the molecular formula C13H16O2. It is known for its unique structure, which includes a cyclopropyl group attached to a phenyl ring substituted with a hydroxy and an isopropyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone typically involves the cyclopropanation of a suitable phenyl ketone precursor. One common method is the in situ cyclopropanation, which is a rapid one-pot method for the synthesis of resin-bound cyclopropyl phenyl methanones . This method involves the use of reagents such as diazomethane or diiodomethane in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3)

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopropyl(2-hydroxy-3-isopropylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and isopropyl groups on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

cyclopropyl-(2-hydroxy-3-propan-2-ylphenyl)methanone

InChI

InChI=1S/C13H16O2/c1-8(2)10-4-3-5-11(13(10)15)12(14)9-6-7-9/h3-5,8-9,15H,6-7H2,1-2H3

InChI-Schlüssel

LATLWBOBLQWNOK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(=O)C2CC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.